molecular formula C8H4F4O3 B1401374 3-Fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 1242258-49-6

3-Fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1401374
CAS No.: 1242258-49-6
M. Wt: 224.11 g/mol
InChI Key: RPEBABGCYLHTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative . It features a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzoic acid derivatives like this can generally be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Molecular Structure Analysis

The molecular formula of this compound is C8H4F4O3 . Its molecular weight is 224.11 g/mol . The structure features a fluoride and a trifluoromethyl group at the 3- and 5-positions, respectively, on the benzoic acid ring .


Chemical Reactions Analysis

This compound, as a benzoic acid building block, can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The density of this compound is approximately 1.5 g/cm3 . Its boiling point is around 231.2°C at 760 mmHg . The compound has a molar refractivity of 40.3 cm3 . It has 3 freely rotating bonds and its polar surface area is 47 Å2 .

Scientific Research Applications

1. Synthesis and Functionalization

3-Fluoro-5-(trifluoromethoxy)benzoic acid is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a compound with a selectively removable protecting group, useful in the field of nucleoside chemistry (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999). Additionally, the compound is key in organometallic methods for functionalizing aromatic and heterocyclic substrates, offering new pathways to create diverse building blocks for therapeutic or pesticidal activity (Schlosser, 2005).

2. Magnetic Properties and Coordination Chemistry

It's also used in the synthesis of linear trinuclear cobalt clusters, where it plays a role in transferring magnetic interactions. This application highlights its relevance in coordination chemistry and materials science (Li, Wang, Zhang, Zhang, & Chen, 2014).

3. Development of Novel Fluorescence Probes

In the development of fluorescence probes, derivatives of this compound have been synthesized for detecting reactive oxygen species. This application is significant in biological and chemical research, where precise detection of specific molecular species is crucial (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers Several papers have been published related to compounds similar to 3-Fluoro-5-(trifluoromethoxy)benzoic acid. For example, a paper by C. Limban et al. discusses the antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents . Another paper by L. Friggeri et al. presents the structure-based design of VNI derivatives to target fungal infections . A study by R. Hansa et al. describes the development of potent anti-gram-positive bacterial agents . Lastly, a paper by Z. Zhu et al. discusses how oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cells .

Mechanism of Action

Target of Action

3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative that is employed in the synthesis of active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the API it is used to synthesize. It’s known to provide excellent lipophilicity and binding affinity due to its fluorinated substituents .

Mode of Action

The mode of action of this compound is largely dependent on the specific API it is used to synthesize. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the APIs it is used to synthesize. It’s known that the compound can influence the kinetics of internal acyl migration and hydrolysis .

Pharmacokinetics

Its excellent lipophilicity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound are dependent on the specific APIs it is used to synthesize. For instance, when used in the synthesis of a fusion inhibitor of influenza A virus, the resulting product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The compound’s action can also be influenced by the specific biological environment in which it is introduced, such as the presence of other molecules or specific pH conditions.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and Friedel-Craft acylation reactions. Its carboxylic acid group can be converted to an acyl chloride, which then participates in these reactions. The fluorinated substituents provide excellent binding affinity, enhancing the compound’s effectiveness in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the membrane fusion between the influenza A virus and the endosome of host cells, demonstrating its potential antiviral properties . Additionally, its impact on gene expression and cellular metabolism makes it a valuable tool in studying cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s fluorinated groups enhance its binding affinity, allowing it to interact effectively with enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to influence gene expression further underscores its significance in molecular biology research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral properties, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Understanding the threshold effects and potential toxicity is crucial for safe and effective use of this compound in research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in biochemical reactions and cellular processes, highlighting the importance of understanding its subcellular distribution .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBABGCYLHTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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